iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate
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Overview
Description
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate is a complex compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate typically involves the reaction of iridium(III) chloride with 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline in the presence of a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation and is followed by the addition of hexafluorophosphate to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced back to iridium(III) from higher oxidation states.
Substitution: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction will revert the compound to its iridium(III) state. Substitution reactions result in new iridium complexes with different ligand environments .
Scientific Research Applications
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate exerts its effects involves several molecular targets and pathways:
Photophysical Properties: The compound exhibits strong phosphorescence due to the heavy atom effect of iridium, which enhances spin-orbit coupling and allows for efficient intersystem crossing from the singlet to the triplet state.
Biological Interactions: In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate can be compared with other similar iridium complexes:
Tris(2-phenylpyridine)iridium(III): Known for its use in OLEDs, this compound has similar photophysical properties but different ligand environments.
Iridium(III) complexes with phenylimidazo(4,5-f)1,10-phenanthroline: These complexes also exhibit strong luminescence and are used in light-emitting electrochemical cells (LECs).
Cyclometalated iridium(III) complexes: These compounds are widely studied for their catalytic and photophysical properties.
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct photophysical and chemical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C38H32F6IrN4P |
---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
RMEVZFHTNCDFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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